N-(3,5-dimethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
CAS No.:
Cat. No.: VC15168364
Molecular Formula: C21H19N5O5S
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N5O5S |
|---|---|
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-4-oxopteridin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H19N5O5S/c1-29-15-8-13(9-16(10-15)30-2)24-17(27)12-32-21-25-19-18(22-5-6-23-19)20(28)26(21)11-14-4-3-7-31-14/h3-10H,11-12H2,1-2H3,(H,24,27) |
| Standard InChI Key | KKPHEWYUTBRSMX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CO4)OC |
Introduction
Structural Analysis
The compound's structure is characterized by the following key components:
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Pteridine Core: The molecule contains a 3,4-dihydropteridin-2-one unit, which is known for its biological relevance in enzyme inhibition and drug design.
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Furan Ring: A furan-2-ylmethyl substituent is attached to the pteridine system, providing aromaticity and potential for hydrogen bonding interactions.
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Dimethoxyphenyl Group: The N-(3,5-dimethoxyphenyl) moiety contributes to the molecule's hydrophobicity and electron-donating properties via methoxy groups.
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Thioacetamide Linkage: The sulfur atom bridges the pteridine and acetamide functionalities, enhancing the compound's chemical stability and reactivity.
Molecular Formula and Weight
The molecular formula of the compound is , with an approximate molecular weight of 414.44 g/mol.
Synthesis
Although no direct synthesis pathway for this specific compound was found in the provided sources, its structural features suggest that it could be synthesized via multi-step organic reactions involving:
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Formation of the Pteridine Core:
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Starting from aminopyrimidines or related precursors.
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Incorporating a furan-2-ylmethyl group through alkylation or condensation reactions.
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Introduction of the Dimethoxyphenyl Moiety:
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Using an amide coupling reaction with 3,5-dimethoxyaniline as a precursor.
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Thioacetamide Formation:
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Reacting with thiol-containing intermediates to introduce the sulfanyl-acetamide linkage.
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These steps would require optimization of reaction conditions such as temperature, catalysts, and solvents to achieve high yields.
Potential Applications
The structural features of this compound suggest applications in several fields:
Biological Activity
Compounds containing pteridine and furan rings often exhibit significant biological activities:
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Enzyme Inhibition: The pteridine core is known to interact with enzymes like dihydrofolate reductase (DHFR), making it a candidate for anticancer or antimicrobial drug development.
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Antioxidant Properties: The dimethoxyphenyl group can scavenge free radicals due to its electron-donating methoxy groups.
Drug Design
The molecule's ability to form hydrogen bonds (via carbonyl and amide groups) and π-stacking interactions (via aromatic rings) makes it suitable for molecular docking studies targeting proteins involved in diseases such as cancer or inflammation.
Material Science
The sulfur atom in the thioacetamide linkage could facilitate coordination with metals, suggesting potential applications in catalysis or materials chemistry.
Analytical Data
While no specific analytical data was found for this compound, typical characterization techniques would include:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To confirm the chemical environment of hydrogens () and carbons (). |
| Mass Spectrometry | To determine molecular weight and fragmentation patterns. |
| IR Spectroscopy | To identify functional groups (e.g., C=O stretching at ~1700 cm). |
| X-Ray Crystallography | To elucidate the three-dimensional structure if crystals are obtained. |
Comparative Analysis
To better understand its properties, we compare it with structurally similar compounds:
| Property | N-(3,5-Dimethoxyphenyl)-2-(...)acetamide | Similar Pteridine Compounds |
|---|---|---|
| Molecular Weight | ~414 g/mol | Varies (~300–500 g/mol) |
| Solubility | Likely moderate in polar organic solvents | Typically soluble in DMSO/DMF |
| Biological Target Affinity | Predicted high | High (e.g., DHFR inhibitors) |
Future Research Directions
Further studies on this compound could focus on:
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Biological Testing: Screening for antimicrobial, anticancer, or anti-inflammatory activities.
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Molecular Docking Studies: Identifying potential protein targets using computational tools.
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Synthetic Optimization: Developing cost-effective and environmentally friendly synthesis routes.
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Derivatization: Modifying functional groups to enhance activity or solubility.
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